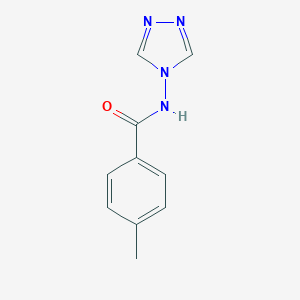![molecular formula C20H12FIN2O2 B415006 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B415006.png)
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is a complex organic compound that features a benzoxazole ring substituted with a fluoro-phenyl group and an iodo-benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide typically involves multi-step organic reactions One common method includes the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzoxazole coreThe final step involves the iodination of the benzamide moiety using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The iodo group in the benzamide moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials with specific electronic properties
Wirkmechanismus
The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting the replication process in cancer cells. The fluoro-phenyl group enhances the compound’s binding affinity to its target, while the iodo-benzamide moiety facilitates the formation of reactive intermediates that can induce cell apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-N-(2-Fluoro-phenyl)-benzamide
- 2-Fluoro-N-(2-Hydroxyphenyl)-benzamide
- 2-Fluoro-N-(4-Fluorophenyl)-benzamide
Uniqueness
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is unique due to the combination of the benzoxazole ring and the iodo-benzamide moiety. This structure imparts specific electronic and steric properties that enhance its reactivity and binding affinity compared to other similar compounds .
Eigenschaften
Molekularformel |
C20H12FIN2O2 |
|---|---|
Molekulargewicht |
458.2g/mol |
IUPAC-Name |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide |
InChI |
InChI=1S/C20H12FIN2O2/c21-15-7-3-1-5-13(15)20-24-17-11-12(9-10-18(17)26-20)23-19(25)14-6-2-4-8-16(14)22/h1-11H,(H,23,25) |
InChI-Schlüssel |
HPPNJQLXXRQRRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-Morpholinylcarbonyl)dibenzo[a,c]phenazine](/img/structure/B414923.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B414928.png)
![[2-(2,4-Dinitro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B414931.png)

![ethyl 2-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B414933.png)

![4-(2-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B414935.png)


![4-amino-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-2(1H)-thione](/img/structure/B414940.png)
![Ethyl 2-[(4-amino-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414942.png)

![1,3-dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B414949.png)
